molecular formula C18H22N2O3S2 B2596535 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 899988-87-5

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2596535
CAS No.: 899988-87-5
M. Wt: 378.51
InChI Key: XDUFPAXUKUHBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Target of Action

The primary target of the compound N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer cells .

Mode of Action

This compound interacts with its target, the c-Met receptor tyrosine kinase, by inhibiting its activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote cancer cell growth and proliferation .

Biochemical Pathways

The inhibition of the c-Met receptor tyrosine kinase by this compound affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The compound’s action on these pathways leads to the suppression of cancer cell growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the compound’s bioavailability and its overall effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell growth and proliferation . By inhibiting the activity of the c-Met receptor tyrosine kinase, the compound disrupts the signaling pathways that these cells rely on for their growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 2-aminothiophenol with a suitable alkylating agent to form the benzothiazole core. This intermediate is then reacted with 4-tosylbutanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for the development of new therapeutic agents .

Medicine: The compound’s ability to inhibit specific enzymes has led to investigations into its potential use in treating diseases such as cancer and neurodegenerative disorders. Its structure allows for modifications that can enhance its pharmacological properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

  • N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
  • N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
  • 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives

Uniqueness: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide stands out due to its tosyl group, which imparts unique chemical properties and reactivity. This functional group allows for selective modifications and enhances the compound’s potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-8-10-14(11-9-13)25(22,23)12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)24-18/h8-11H,2-7,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUFPAXUKUHBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.